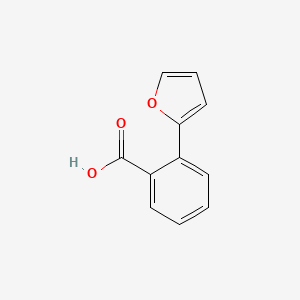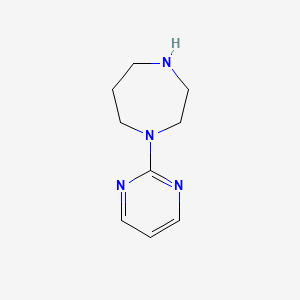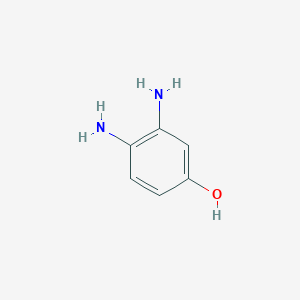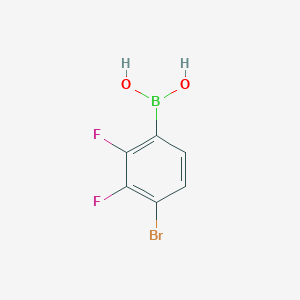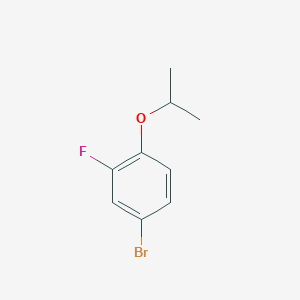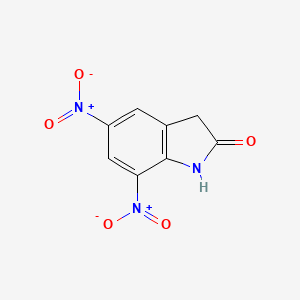![molecular formula C14H12N2O2 B1333288 [1,1'-Biphenyl]-4,4'-dicarboxamide CAS No. 46902-08-3](/img/structure/B1333288.png)
[1,1'-Biphenyl]-4,4'-dicarboxamide
概要
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzidine was coupled with ethyl cyanoacetate and malononitrile to give azo-hydrazo products, which were then cyclized using hydrazine and phenyl hydrazine to give 4,4’-([1,1’-biphenyl]-4,4’-diylbis(hydrazin-2-yl-1-ylidene))bis pyrazole derivatives .科学的研究の応用
Medicinal Chemistry and Drug Synthesis
[1,1’-Biphenyl]-4,4’-dicarboxamide: derivatives are pivotal in the synthesis of a wide range of drugs due to their structural significance in pharmacologically active compounds. They serve as a core structure in the development of drugs with diverse therapeutic properties, including antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis treatment, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia, hypotensive, anti-cholinesterase, anti-diabetic, and antimalarial drugs .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives, including [1,1’-Biphenyl]-4,4’-dicarboxamide , are used in the production of fluorescent layers for OLEDs. These compounds contribute to the development of displays with high brightness and efficiency, which are crucial for the advancement of visual technologies .
Liquid Crystal Displays
The biphenyl nucleus is an essential component in the manufacturing of basic liquid crystals. These materials are significant intermediates in organic chemistry and are used in the construction of liquid crystal displays (LCDs), which are a staple in modern electronic devices .
Aggregation-Induced Emission (AIE)
Biphenyl compounds play a role in the phenomenon of aggregation-induced emission, where non-luminescent molecules in solutions show bright emission upon aggregate formation. This property is exploited in the development of AIE light-up molecular probes, AIE dot probes, and AIE theranostic probes for continuous monitoring of biological processes, disease diagnosis, cell tracking, vascular imaging, image-guided surgery, and therapy .
Environmental Science
In environmental science, biphenyl derivatives are used to remove electrically conductive impurities such as traces of water and HCl from materials like Aroclor 1200 series products, which are used in electrical grade applications .
Antibacterial Activity
Specific biphenyl derivatives have shown comparable inhibitory activities to ciprofloxacin against Gram-negative bacteria, indicating their potential use as antibacterial agents in medical treatments .
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to target the programmed cell death protein 1/programmed cell death 1 ligand 1 (pd-1/pd-l1) interaction, which is a key strategy for cancer immunotherapy .
Mode of Action
It’s likely that it interacts with its targets to block or inhibit their function, similar to other pd-1/pd-l1 inhibitors . This interaction can lead to changes in the cellular environment, potentially enhancing the immune response against cancer cells.
Biochemical Pathways
Given its potential role as a pd-1/pd-l1 inhibitor, it may influence the immune checkpoint pathways . These pathways play a crucial role in regulating the immune system’s response to various cells, including cancer cells.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability and therapeutic effect .
Result of Action
If it acts as a pd-1/pd-l1 inhibitor, it could potentially enhance the immune system’s ability to recognize and destroy cancer cells .
特性
IUPAC Name |
4-(4-carbamoylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-13(17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(16)18/h1-8H,(H2,15,17)(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUKXLYWNIOUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379298 | |
| Record name | [1,1'-biphenyl]-4,4'-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4,4'-dicarboxamide | |
CAS RN |
46902-08-3 | |
| Record name | [1,1'-biphenyl]-4,4'-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes [1,1'-Biphenyl]-4,4'-dicarboxamide and its derivatives attractive for MOF synthesis?
A1: [1,1'-Biphenyl]-4,4'-dicarboxamide and its derivatives are attractive ligands for MOF synthesis due to their:
- Multiple Coordination Sites: The molecule possesses multiple nitrogen and oxygen atoms capable of coordinating with metal ions, allowing for diverse framework architectures. For example, in one study, the derivative N,N'-bis(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide coordinated to Zn(II) ions through both its carboxylate oxygen and pyridine nitrogen atoms. []
- Structural Rigidity: The biphenyl core provides rigidity, influencing the overall structure and porosity of the resulting MOFs. []
Q2: Can you give an example of how [1,1'-Biphenyl]-4,4'-dicarboxamide derivatives influence MOF structure?
A: Absolutely. Researchers synthesized a MOF using N4,N4′-di(pyridin-3-yl)-[1,1′-biphenyl]-4,4′-dicarboxamide as a ligand and cadmium as the metal ion. The resulting structure was a threefold interpenetrating dia net, a specific type of network topology commonly observed in MOFs. [] This demonstrates how the ligand's structure directly influences the final framework architecture.
Q3: How does the presence of [1,1'-Biphenyl]-4,4'-dicarboxamide impact the properties of MOFs?
A3: The incorporation of [1,1'-Biphenyl]-4,4'-dicarboxamide or its derivatives can significantly impact MOF properties:
- Porosity and Gas Adsorption: The rigid structure of the ligand contributes to the formation of porous frameworks. For instance, a MOF synthesized with N4,N4′-di(pyridin-3-yl)-[1,1′-biphenyl]-4,4′-dicarboxamide exhibited a significant potential porosity, reaching 66.6%. [] This porosity is crucial for applications such as gas storage and separation.
- Luminescence: Some MOFs containing [1,1'-Biphenyl]-4,4'-dicarboxamide derivatives exhibit luminescence properties, making them potentially useful in sensing applications. [, ]
- CO2 Selectivity: The free-standing acylamide groups within these MOFs contribute to a unique affinity towards CO2, demonstrating their potential for selective CO2 capture. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



